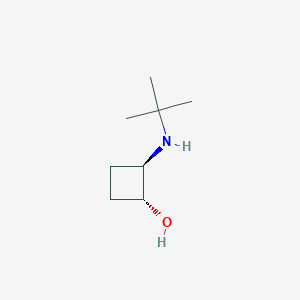

Penciclovir triphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

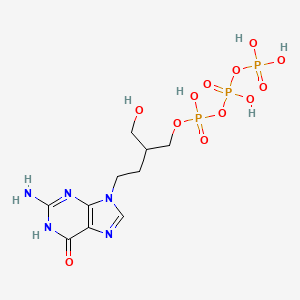

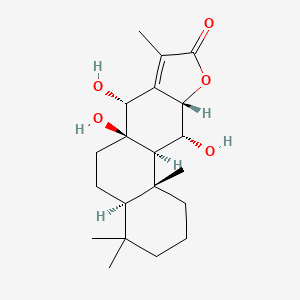

ペンシクロビル三リン酸は、グアノシンアナログであるペンシクロビルから誘導された活性な抗ウイルス化合物です。主に、単純ヘルペスウイルス1型および2型(HSV-1およびHSV-2)、ならびに水痘帯状疱疹ウイルス(VZV)を含むヘルペスウイルス感染症の治療に使用されます。 ペンシクロビル三リン酸は、低毒性で高選択性を示し、これらのウイルス感染症に対する効果的な治療選択肢となっています .

2. 製法

合成経路と反応条件: ペンシクロビル三リン酸は、ペンシクロビルから一連のリン酸化反応によって合成されます。最初に、ペンシクロビルはウイルスチミジンキナーゼによってリン酸化されてペンシクロビル一リン酸を形成します。 この中間体は、その後、細胞キナーゼによってさらにリン酸化されて、ペンシクロビル二リン酸を生成し、最終的にペンシクロビル三リン酸を生成します .

工業的製造方法: ペンシクロビル三リン酸の工業的製造には、原料の粒度を小さく維持するための高速ホモジナイザー技術が用いられます。ドデシル硫酸ナトリウムを添加して、材料を可溶化し、均一に分散させます。 その後、水相の材料を、水と油の分離を防ぐために、乳化釜でクリームの残りの部分と混合します .

準備方法

Synthetic Routes and Reaction Conditions: Penciclovir triphosphate is synthesized from penciclovir through a series of phosphorylation reactions. Initially, penciclovir is phosphorylated by viral thymidine kinase to form penciclovir monophosphate. This intermediate is then further phosphorylated by cellular kinases to produce penciclovir diphosphate and finally this compound .

Industrial Production Methods: The industrial production of this compound involves the use of high-speed homogenizing techniques to maintain small granularity of the raw material. Sodium dodecyl sulfate is added to solubilize and uniformly disperse the material. The aqueous phase material is then combined with the rest of the cream in an emulsification kettle to avoid water-oil separation .

化学反応の分析

反応の種類: ペンシクロビル三リン酸は、主にリン酸化反応を起こします。 最初のリン酸化は、ウイルスチミジンキナーゼによって触媒され、その後、細胞キナーゼによってさらにリン酸化されます .

一般的な試薬と条件:

試薬: ウイルスチミジンキナーゼ、細胞キナーゼ

条件: ウイルス感染細胞内の生理的条件

生成される主な生成物:

- ペンシクロビル一リン酸

- ペンシクロビル二リン酸

- ペンシクロビル三リン酸

4. 科学研究への応用

ペンシクロビル三リン酸は、化学、生物学、医学、および産業の分野において、幅広い科学研究への応用があります。

科学的研究の応用

Penciclovir triphosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study nucleoside analogues and their interactions with viral enzymes.

Biology: Investigated for its role in inhibiting viral DNA polymerase and its effects on viral replication.

Medicine: Widely used in the treatment of herpesvirus infections, including cold sores and genital herpes.

作用機序

ペンシクロビル三リン酸は、ウイルスDNAポリメラーゼを阻害することで抗ウイルス効果を発揮します。この化合物は、初期形態では不活性であり、活性化するのにリン酸化が必要です。ウイルスチミジンキナーゼは、ペンシクロビルをペンシクロビル一リン酸にリン酸化し、その後、細胞キナーゼによってさらにリン酸化されて、ペンシクロビル三リン酸を形成します。 活性な三リン酸形態は、ウイルスDNAへの組み込みのためにデオキシグアノシン三リン酸と競合し、それによってウイルスDNAの合成と複製を阻害します .

類似化合物との比較

ペンシクロビル三リン酸は、アシクロビルやガンシクロビルなどの他のヌクレオシドアナログに似ています。しかし、いくつかの独自の特徴があります。

アシクロビル: 両方の化合物はウイルスDNAポリメラーゼを阻害しますが、ペンシクロビル三リン酸は細胞内半減期が長く、感染細胞内の濃度が高くなります.

ガンシクロビル: 作用機序に関してはペンシクロビル三リン酸に似ていますが、ガンシクロビルはサイトメガロウイルス感染症に多く使用されます。

類似化合物のリスト:

- アシクロビル

- ガンシクロビル

- バラシクロビル(アシクロビルのプロドラッグ)

- ファムシクロビル(ペンシクロビルのプロドラッグ)

ペンシクロビル三リン酸の細胞内半減期が長く、感染細胞内の濃度が高いため、ユニークで効果的な抗ウイルス薬となっています .

特性

分子式 |

C10H18N5O12P3 |

|---|---|

分子量 |

493.20 g/mol |

IUPAC名 |

[[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H18N5O12P3/c11-10-13-8-7(9(17)14-10)12-5-15(8)2-1-6(3-16)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h5-6,16H,1-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |

InChIキー |

KGSIOVLUJYQLKR-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1CCC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N |

正規SMILES |

C1=NC2=C(N1CCC(CO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=C(NC2=O)N |

同義語 |

penciclovir triphosphate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Bis(5-bromothiophen-2-yl)-5-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1493566.png)

![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)

![1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![trans-2-[(2-Chloro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1493607.png)